molecular formula C16H15Cl2NO3S B2520731 4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine CAS No. 946234-38-4

4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2520731
CAS No.: 946234-38-4
M. Wt: 372.26
InChI Key: KXWSQPKZXVTZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine is a useful research compound. Its molecular formula is C16H15Cl2NO3S and its molecular weight is 372.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research has demonstrated the utility of sulfonyl chlorides, similar to "4-((2,5-Dichlorophenyl)sulfonyl)-2-phenylmorpholine", in the chlorosulfonation process. This process is crucial for generating a variety of sulfonyl compounds, which serve as intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfonyl derivatives. These compounds have applications in developing pharmaceuticals, agrochemicals, and dyes (Cremlyn, Bassin, Farouk, Potterton, & Mattu, 1992).

Materials Science and Polymer Chemistry

In materials science, derivatives of sulfonyl compounds have been explored for their potential in creating novel polymeric materials. For instance, sulfonated poly(phenylene) derivatives are synthesized for use in proton exchange membranes (PEMs), which are crucial components of fuel cells. These materials demonstrate significant proton conductivity and water absorption capacities, essential for efficient energy conversion (Ghassemi, Ndip, & McGrath, 2004). Additionally, the synthesis of highly sulfonated polymers illustrates their utility in creating water-soluble and conductive materials for various applications, including sensors and actuators (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).

Chemical Biology and Fluorescence Probes

In chemical biology, sulfonyl derivatives exhibit unique optical properties, making them suitable as fluorescent probes. These compounds can be tailored to show strong solvent-dependent fluorescence, which is advantageous for developing ultra-sensitive molecular probes to study biological events and processes. The intramolecular charge transfer within these molecules contributes to their solvatochromic behavior, offering valuable tools for bioimaging and diagnostics (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for this compound is not available, sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for this compound is not available, sulfonamides are generally considered safe for use in humans, although they can cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses. Given the biological activity of sulfonamides, this could include investigating its potential as a therapeutic agent .

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c17-13-6-7-14(18)16(10-13)23(20,21)19-8-9-22-15(11-19)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWSQPKZXVTZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.